1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Overview
Description
1-(Methoxymethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentane derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-(Methoxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
1-(Hydroxymethyl)cyclopentane-1-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to variations in its chemical behavior and applications
Uniqueness
1-(Methoxymethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its versatility in synthetic applications and its potential for interaction with biological targets .
Properties
IUPAC Name |
1-(methoxymethyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNFLDKFVCUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665761 | |
Record name | 1-(Methoxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220876-16-4 | |
Record name | 1-(Methoxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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